Prednisolone tebutate

Vue d'ensemble

Description

Le tébutate de prédnisolone est un corticostéroïde glucocorticoïde synthétique et un ester de corticostéroïde. Il est principalement utilisé pour ses propriétés anti-inflammatoires et immunosuppressives. Ce composé est un dérivé de la prédnisolone, modifié pour améliorer ses propriétés pharmacocinétiques et son efficacité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du tébutate de prédnisolone implique l’estérification de la prédnisolone avec l’acétate de tert-butyle. La réaction nécessite généralement un catalyseur acide et est réalisée dans des conditions de température contrôlées pour assurer la formation de l’ester souhaité .

Méthodes de production industrielle : En milieu industriel, la production de tébutate de prédnisolone implique des procédés d’estérification à grande échelle. Le mélange réactionnel est soumis à une chromatographie liquide haute performance pour purifier le produit final. Le composé est ensuite stocké dans des récipients stériles scellés à l’azote pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le tébutate de prédnisolone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir des propriétés pharmacologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant les propriétés du composé.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l’hydrure d’aluminium et le borohydrure de sodium sont fréquemment utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou d’autres formes réduites .

4. Applications de la recherche scientifique

Le tébutate de prédnisolone a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Properties

Chemical Characteristics:

- Chemical Formula: CHO

- Molecular Weight: 458.59 g/mol

- Synonyms: Anhydrous prednisolone tebutate, prednisolone 21-tert-butylacetate.

This compound acts as a potent anti-inflammatory agent by modulating immune responses and inhibiting inflammatory mediators. It is often administered via injection due to its depot formulation, which allows for prolonged release and sustained therapeutic effects.

Clinical Applications

-

Inflammatory Conditions:

- This compound is effective in managing conditions such as rheumatoid arthritis, systemic lupus erythematosus, and various forms of dermatitis. Its anti-inflammatory properties help reduce symptoms like pain and swelling.

-

Autoimmune Disorders:

- The compound is frequently used in treating autoimmune diseases where inflammation plays a crucial role. For instance, it has been documented in cases of pemphigus and pemphigoid gestationis, where it aids in controlling disease activity while allowing for breastfeeding without adverse effects on the infant .

- Dermatological Uses:

- Veterinary Medicine:

Case Studies

- A notable case involved a 27-year-old female with pemphigus treated with oral prednisolone alongside topical therapies. Despite initial poor responses, switching to clobetasol propionate showed improvement while maintaining safety during breastfeeding .

- Another case highlighted the use of prednisolone in two mothers with systemic lupus erythematosus during pregnancy and lactation. Both mothers maintained healthy pregnancies and breastfeeding periods without complications for their children .

Comparative Studies

A study involving male Sprague-Dawley rats compared the effects of this compound against other corticosteroids like betamethasone and triamcinolone hexacetonide on inflammation induced by monosodium urate (MSU) crystals. Results indicated that while all corticosteroids reduced inflammation, this compound exhibited a more prolonged effect on inflammation suppression but also led to potential tissue atrophy .

Mécanisme D'action

Le tébutate de prédnisolone exerce ses effets en se liant au récepteur des glucocorticoïdes, un type de récepteur nucléaire. Cette liaison entraîne des modifications de l’expression génique, entraînant la suppression des réponses inflammatoires et immunitaires. Le composé inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l’inflammation et l’activité immunitaire .

Composés similaires :

Pédnisolone : Le composé parent, largement utilisé pour ses propriétés anti-inflammatoires.

Déflazacort : Un autre glucocorticoïde ayant des utilisations similaires mais des propriétés pharmacocinétiques différentes.

Vamorolone : Un nouveau composé présentant des effets secondaires réduits par rapport aux glucocorticoïdes traditionnels.

Comparaison : Le tébutate de prédnisolone est unique en raison de sa forme estérifiée, qui améliore sa stabilité et prolonge sa durée d’action. Par rapport à la prédnisolone, il présente des propriétés pharmacocinétiques améliorées, ce qui le rend plus efficace dans certains contextes cliniques. Le déflazacort et la vamorolone offrent des options alternatives avec des profils d’effets secondaires et une efficacité variables .

Comparaison Avec Des Composés Similaires

Prednisolone: The parent compound, used widely for its anti-inflammatory properties.

Deflazacort: Another glucocorticoid with similar uses but different pharmacokinetic properties.

Vamorolone: A newer compound with reduced side effects compared to traditional glucocorticoids.

Comparison: Prednisolone tebutate is unique due to its esterified form, which enhances its stability and prolongs its duration of action. Compared to prednisolone, it has improved pharmacokinetic properties, making it more effective in certain clinical settings. Deflazacort and vamorolone offer alternative options with varying side effect profiles and efficacy .

Activité Biologique

Prednisolone tebutate, a corticosteroid derivative, exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This article delves into its pharmacological effects, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

Chemical Profile

- Chemical Formula : CHO

- Molecular Weight : 458.59 g/mol

- Synonyms : Anhydrous this compound, prednisolone 21-tert-butylacetate

This compound functions as a glucocorticoid, influencing various biological processes:

- Anti-Inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and chemokines, reducing inflammation at the site of action.

- Immunosuppressive Properties : The compound decreases lymphocyte proliferation and function, which is beneficial in conditions requiring immune modulation .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting leukocyte infiltration and cytokine release. |

| Immunosuppressive | Suppresses immune response, useful in autoimmune diseases. |

| Metabolic effects | Affects carbohydrate metabolism and can lead to increased blood glucose levels. |

Clinical Applications

This compound is utilized in various clinical settings due to its potent biological activity:

- Rheumatology : Effective in treating acute monoarthritis and other inflammatory joint diseases.

- Dermatology : Used for inflammatory skin conditions due to its anti-inflammatory properties.

- Ophthalmology : Administered in ocular inflammatory diseases.

Study 1: Efficacy in Intra-Articular Injections

A study comparing the efficacy of this compound with other corticosteroids (e.g., betamethasone) demonstrated its superior ability to suppress inflammation induced by monosodium urate (MSU) crystals in a rat model. The results indicated that while all corticosteroids reduced inflammation, this compound showed prolonged effects on inflammation suppression but also led to tissue atrophy .

Study 2: Oral and Maxillofacial Surgery

In a clinical setting involving oral and maxillofacial surgery, prednisolone was administered pre- and post-surgery to manage inflammation effectively. The outcomes showed significant control over inflammatory responses without severe adverse effects, suggesting it is a safe option for managing postoperative inflammation .

Research Findings

Recent studies have focused on the comparative analysis of this compound's effectiveness against other corticosteroids:

| Corticosteroid | Inflammation Suppression (Days) | Tissue Atrophy | Comments |

|---|---|---|---|

| This compound | 7 | Significant | Prolonged suppression but risk of tissue damage. |

| Betamethasone | 1 | Minimal | Quick action but shorter duration of effect. |

| Triamcinolone Hexacetonide | 7 | Significant | Similar profile to this compound. |

Propriétés

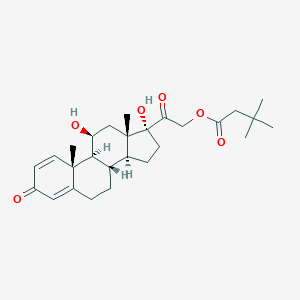

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMXXHTVHHLNRO-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023505 | |

| Record name | Prednisolone tebutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-14-3 | |

| Record name | Prednisolone tebutate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone tebutate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone tebutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednisolone tebutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE TEBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7A1U282K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Prednisolone Tebutate in the context of inflammation?

A1: this compound is a corticosteroid with potent anti-inflammatory properties. While the exact mechanism is not detailed in the provided research, corticosteroids like this compound generally work by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. This leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes, and a reduction in the activity of inflammatory cells like leukocytes [, ].

Q2: How does this compound compare to other corticosteroid preparations in terms of its effects on monosodium urate (MSU) crystal-induced inflammation?

A2: A study using a rat air pouch model [] compared this compound to Betamethasone and Triamcinolone Hexacetonide. It found that while all three corticosteroids suppressed inflammation induced by MSU crystals, they exhibited different profiles. This compound and Triamcinolone Hexacetonide demonstrated a slower onset of action but produced a more dramatic suppression of inflammation after 7 days compared to Betamethasone. Interestingly, both this compound and Triamcinolone Hexacetonide led to significant atrophy of the membrane lining the air pouch, suggesting potential long-term structural impacts. Furthermore, all three corticosteroids, including this compound, were linked to an increased presence of tophus-like structures and persistent MSU crystals compared to the control group. This suggests a potential for these medications to contribute to the development of chronic features in conditions like gout.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.